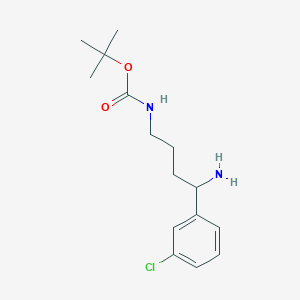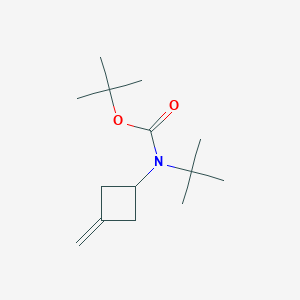
tert-Butyl tert-butyl(3-methylenecyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate is an organic compound with the molecular formula C14H25NO2. It is a carbamate ester, which is widely used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and ease of removal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methylenecyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl(3-methylenecyclobutyl)carbamate oxide, while reduction may produce tert-butyl(3-methylenecyclobutyl)amine .
Aplicaciones Científicas De Investigación
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions during synthesis. The tert-butyl group can be easily removed under acidic conditions, regenerating the free amine.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Another carbamate ester used as a protecting group for amines.
tert-Butyl (3-methylenecyclopentyl)carbamate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
tert-Butyltert-butyl(3-methylenecyclobutyl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other protecting groups may not be as effective .
Propiedades
Fórmula molecular |
C14H25NO2 |
|---|---|
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
tert-butyl N-tert-butyl-N-(3-methylidenecyclobutyl)carbamate |
InChI |
InChI=1S/C14H25NO2/c1-10-8-11(9-10)15(13(2,3)4)12(16)17-14(5,6)7/h11H,1,8-9H2,2-7H3 |
Clave InChI |
MAZVBIVVEVUUSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C1CC(=C)C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


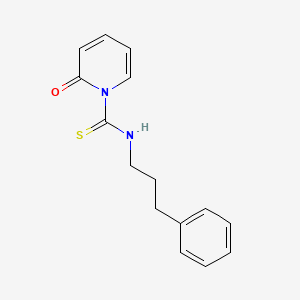

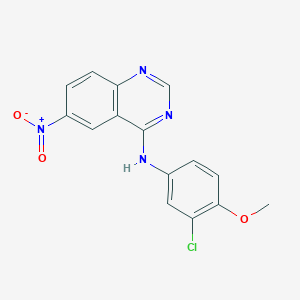
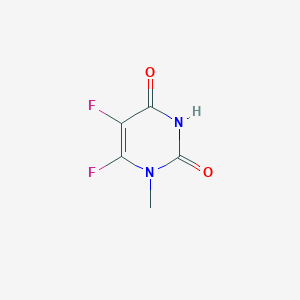
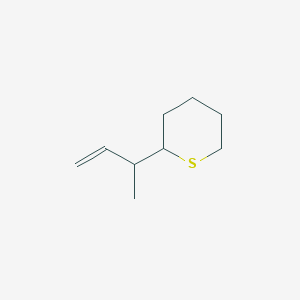
![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)
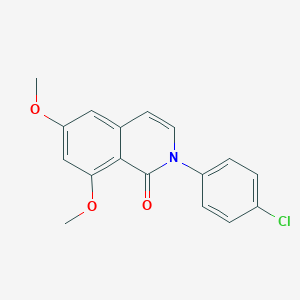
![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)
![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
